molecular formula C14H10F2O3 B6402548 4-Fluoro-2-(2-fluoro-5-methoxyphenyl)benzoic acid, 95% CAS No. 1261935-46-9

4-Fluoro-2-(2-fluoro-5-methoxyphenyl)benzoic acid, 95%

Cat. No. B6402548
CAS RN: 1261935-46-9
M. Wt: 264.22 g/mol
InChI Key: MXZAVGNAJJWJJW-UHFFFAOYSA-N
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Description

4-Fluoro-2-(2-fluoro-5-methoxyphenyl)benzoic acid (4-F2F5MPA) is a fluorinated phenylbenzoic acid derivative with a wide range of applications in many scientific fields. It is an important intermediate in organic synthesis, and has been used in various scientific research applications, such as the development of novel drugs, optoelectronic materials, and organic semiconductors. 4-F2F5MPA has been studied extensively due to its unique properties and potential applications, and has been found to possess a number of biochemical and physiological effects.

Scientific Research Applications

4-Fluoro-2-(2-fluoro-5-methoxyphenyl)benzoic acid, 95% has been used in a variety of scientific research applications, including the development of novel drugs, optoelectronic materials, and organic semiconductors. 4-Fluoro-2-(2-fluoro-5-methoxyphenyl)benzoic acid, 95% has been found to possess a number of biochemical and physiological effects, and has been used in the development of novel drugs for the treatment of various diseases, such as cancer and diabetes. In addition, 4-Fluoro-2-(2-fluoro-5-methoxyphenyl)benzoic acid, 95% has been used in the development of optoelectronic materials, such as light-emitting diodes (LEDs) and organic solar cells, as well as organic semiconductors, such as organic field-effect transistors (OFETs).

Mechanism of Action

The mechanism of action of 4-Fluoro-2-(2-fluoro-5-methoxyphenyl)benzoic acid, 95% is not yet fully understood. However, it is believed to involve the interaction of 4-Fluoro-2-(2-fluoro-5-methoxyphenyl)benzoic acid, 95% with various cellular targets, such as enzymes, receptors, and ion channels. It is thought that 4-Fluoro-2-(2-fluoro-5-methoxyphenyl)benzoic acid, 95% binds to these targets and modulates their activity, leading to the desired biochemical and physiological effects.
Biochemical and Physiological Effects
4-Fluoro-2-(2-fluoro-5-methoxyphenyl)benzoic acid, 95% has been found to possess a number of biochemical and physiological effects. It has been shown to possess anti-inflammatory, anti-oxidant, and anti-cancer properties. In addition, 4-Fluoro-2-(2-fluoro-5-methoxyphenyl)benzoic acid, 95% has been found to possess anti-diabetic, anti-hypertensive, and anti-microbial properties.

Advantages and Limitations for Lab Experiments

The use of 4-Fluoro-2-(2-fluoro-5-methoxyphenyl)benzoic acid, 95% in laboratory experiments has a number of advantages and limitations. The main advantage of using 4-Fluoro-2-(2-fluoro-5-methoxyphenyl)benzoic acid, 95% in laboratory experiments is its high purity and stability, which allows for precise and reproducible results. In addition, 4-Fluoro-2-(2-fluoro-5-methoxyphenyl)benzoic acid, 95% is relatively inexpensive and easy to obtain. However, the use of 4-Fluoro-2-(2-fluoro-5-methoxyphenyl)benzoic acid, 95% in laboratory experiments is limited by its low solubility in aqueous solutions, and its potential to cause skin irritation.

Future Directions

The potential future directions for 4-Fluoro-2-(2-fluoro-5-methoxyphenyl)benzoic acid, 95% include further research into its mechanism of action, as well as its potential applications in drug development and optoelectronic materials. In addition, further research into its biochemical and physiological effects is needed in order to fully understand its potential therapeutic benefits. Finally, further research into its safety and toxicity is needed in order to ensure its safe and effective use in laboratory experiments.

Synthesis Methods

The synthesis of 4-Fluoro-2-(2-fluoro-5-methoxyphenyl)benzoic acid, 95% can be accomplished through a variety of methods. The most commonly used method is the reaction of 4-fluoro-2-hydroxybenzoic acid with 2-fluoro-5-methoxyphenylboronic acid in the presence of a palladium catalyst and triethylamine (TEA) in an aqueous solution. This method produces 4-Fluoro-2-(2-fluoro-5-methoxyphenyl)benzoic acid, 95% in a high yield, with a purity of up to 95%. Alternative methods for the synthesis of 4-Fluoro-2-(2-fluoro-5-methoxyphenyl)benzoic acid, 95% include the reaction of 4-fluoro-2-hydroxybenzoic acid with 2-fluoro-5-methoxyphenylboronic acid in the presence of a palladium catalyst and aqueous acetic acid, and the reaction of 4-fluoro-2-hydroxybenzoic acid with 2-fluoro-5-methoxyphenylboronic acid in the presence of a palladium catalyst and aqueous sodium hydroxide.

properties

IUPAC Name

4-fluoro-2-(2-fluoro-5-methoxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O3/c1-19-9-3-5-13(16)12(7-9)11-6-8(15)2-4-10(11)14(17)18/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXZAVGNAJJWJJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)F)C2=C(C=CC(=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60690128
Record name 2',5-Difluoro-5'-methoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60690128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261935-46-9
Record name 2',5-Difluoro-5'-methoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60690128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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